molecular formula C11H11N3O B13098869 2-Ethyl-6-phenyl-1,2,4-triazin-5(2H)-one

2-Ethyl-6-phenyl-1,2,4-triazin-5(2H)-one

Cat. No.: B13098869
M. Wt: 201.22 g/mol
InChI Key: DYJRNISBWFXVHG-UHFFFAOYSA-N
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Description

2-Ethyl-6-phenyl-1,2,4-triazin-5(2H)-one is a heterocyclic organic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes an ethyl group at the second position, a phenyl group at the sixth position, and a triazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-phenyl-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethyl-1,3-diaminopropane with benzoyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the triazinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-phenyl-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazinone oxides, while reduction can produce triazine amines.

Scientific Research Applications

2-Ethyl-6-phenyl-1,2,4-triazin-5(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-ethyl-6-phenyl-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4,6-diphenyl-1,2,4-triazin-5(2H)-one: Similar structure but with an additional phenyl group.

    2-Methyl-6-phenyl-1,2,4-triazin-5(2H)-one: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethyl-6-(4-methylphenyl)-1,2,4-triazin-5(2H)-one: Similar structure but with a methyl-substituted phenyl group.

Uniqueness

2-Ethyl-6-phenyl-1,2,4-triazin-5(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-ethyl-6-phenyl-1,2,4-triazin-5-one

InChI

InChI=1S/C11H11N3O/c1-2-14-8-12-11(15)10(13-14)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

DYJRNISBWFXVHG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=O)C(=N1)C2=CC=CC=C2

Origin of Product

United States

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